Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C22H23NO5 and a molecular weight of 381.432 g/mol . This compound is part of the 1,4-dihydropyridine family, which is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers .
Preparation Methods
The synthesis of dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through the Hantzsch condensation reaction. This method involves the reaction of an aldehyde, a β-ketoester, and an amine under specific conditions. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in the presence of iodine under solvent-free conditions has been reported . This method is advantageous due to its eco-friendly nature and reduced reaction times.
Chemical Reactions Analysis
Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the furan and phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO5/c1-12-6-8-15(9-7-12)16-10-11-17(28-16)20-18(21(24)26-4)13(2)23-14(3)19(20)22(25)27-5/h6-11,20,23H,1-5H3 |
InChI Key |
DOIOVLBXBGRGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
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